Superior in Vitro Activity Against Gram-Negative Bacteria Relative to Ofloxacin and Norfloxacin
In head-to-head MIC90 comparisons across clinical isolates, pazufloxacin demonstrates 2- to 4-fold greater in vitro antibacterial activity than ofloxacin (OFLX) against Gram-negative bacterial strains, with activity comparable to or slightly superior to ciprofloxacin (CPFX) [1]. Against Pseudomonas aeruginosa strains resistant to imipenem (MIC >6.25 μg/mL) and gentamicin (MIC >25 μg/mL), pazufloxacin maintained an MIC90 of 3.13 μg/mL, outperforming multiple control agents [2].
| Evidence Dimension | In vitro antibacterial activity against Gram-negative bacteria |
|---|---|
| Target Compound Data | PZFX: 2- to 4-fold greater activity than OFLX; MIC90 3.13 μg/mL against imipenem/gentamicin-resistant P. aeruginosa |
| Comparator Or Baseline | Ofloxacin (OFLX), Ciprofloxacin (CPFX), Tosufloxacin (TFLX), Sparfloxacin (SPFX), Imipenem, Gentamicin |
| Quantified Difference | 2-4× more potent than OFLX; MIC90 3.13 μg/mL vs. >6.25 μg/mL (imipenem) and >25 μg/mL (gentamicin) against resistant P. aeruginosa |
| Conditions | MIC90 determination against clinical isolates including P. aeruginosa, E. coli, K. pneumoniae, S. marcescens |
Why This Matters
Procurement of ent-pazufloxacin mesylate enables Gram-negative-focused antibacterial studies where ofloxacin or norfloxacin would require higher concentrations to achieve comparable bacterial growth inhibition.
- [1] J-STAGE. 新合成抗菌薬pazufloxacinのin vitroおよびin vivo抗菌力 (In vitro and in vivo antibacterial activity of pazufloxacin). Japanese Journal of Chemotherapy, 1995, 43(Supplement2): 54-65. View Source
- [2] CiNii Research. Laboratory and clinical studies of pazufloxacin. Japanese Journal of Chemotherapy, 1995. View Source
